molecular formula C18H17N3O3S2 B2420341 (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1331457-00-1

(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2420341
CAS No.: 1331457-00-1
M. Wt: 387.47
InChI Key: RHLUDLKLCJIGKS-CSKARUKUSA-N
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Description

(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged structures, notably the 1,2,4-oxadiazole ring, which is recognized as a versatile bioisostere for esters and amides, capable of enhancing metabolic stability and fine-tuning the physicochemical properties of drug candidates . The 1,2,4-oxadiazole moiety is a significant heterocycle in medicinal chemistry, associated with a broad spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer effects, making it a high-value template for investigating novel therapeutic agents . The molecular architecture is further elaborated with an azetidine ring constrained by a (E)-4-methylstyryl sulfonyl group, a feature that can impart conformational rigidity and influence pharmacokinetic profiles. The presence of the thiophene heterocycle adds another dimension for exploration in structure-activity relationship (SAR) studies, as it is commonly utilized to modulate electronic properties and engage in hydrophobic interactions with biological targets. Researchers can leverage this compound as a key intermediate or precursor in developing targeted therapies, particularly in oncology. Compounds featuring the 1,2,4-oxadiazole core have been demonstrated to act as potent inhibitors of biological targets such as the epidermal growth factor receptor (EGFR), a well-validated target in cancer research . This makes the compound highly valuable for projects aimed at designing and optimizing new small-molecule inhibitors for enzymatic assays and cell-based studies.

Properties

IUPAC Name

5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-4-6-14(7-5-13)8-10-26(22,23)21-11-15(12-21)18-19-17(20-24-18)16-3-2-9-25-16/h2-10,15H,11-12H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUDLKLCJIGKS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and anti-tubercular properties.

Chemical Structure and Properties

The compound features a unique combination of an oxadiazole ring linked to an azetidine moiety and a thiophene group. The sulfonyl group attached to the azetidine enhances its reactivity and potential pharmacological properties.

Molecular Formula: C15H17N3O3S
Molecular Weight: 319.38 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes involving:

  • Condensation Reactions: Utilizing starting materials like thiophenes and azetidines.
  • Cyclization Techniques: To form the oxadiazole ring through reaction with appropriate reagents.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells.

CompoundCell LineIC50 Value (µM)Mechanism of Action
Oxadiazole Derivative AMCF-715.63Induces p53 expression
Oxadiazole Derivative BA54912.50Caspase activation
This compoundTBDTBDTBD

Studies have demonstrated that these compounds can activate apoptotic pathways by increasing p53 levels and promoting caspase cleavage in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. The oxadiazole ring is known for its ability to inhibit bacterial growth effectively.

PathogenActivityReference
Staphylococcus aureusInhibition observed
Mycobacterium tuberculosisStrong inhibition in vitro

The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-tubercular Activity

Specific derivatives of oxadiazoles have been evaluated for their anti-tubercular effects. Studies suggest that modifications to the oxadiazole structure can enhance activity against Mycobacterium tuberculosis.

CompoundEC50 Value (µM)Mechanism
Oxadiazole Derivative C0.072Inhibits enoyl reductase (InhA)
This compoundTBDTBD

Research indicates that targeting the InhA enzyme is crucial for disrupting mycolic acid biosynthesis in mycobacteria .

Case Studies

  • Case Study on Anticancer Activity: A study conducted on a series of oxadiazole derivatives highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through p53 pathway activation.
  • Case Study on Antimicrobial Efficacy: A comparative analysis of various oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections.

Scientific Research Applications

Structural Characteristics

The molecular formula of (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, with a molecular weight of 398.4 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities, and a thiophene moiety that enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of oxadiazole derivatives, including the compound of interest. The oxadiazole core structure is known to exhibit significant antibacterial and antifungal activities. For instance, compounds containing the oxadiazole ring have been reported to inhibit various bacterial strains and fungi effectively. The presence of the thiophene group further enhances these properties by improving lipophilicity and membrane permeability, facilitating better interaction with microbial targets .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Research indicates that derivatives of oxadiazole can act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer cell lines .

In one study, compounds similar to this oxadiazole derivative showed IC50 values ranging from 0.47 to 1.4 µM against different cancer cell lines, highlighting their potential as effective anticancer agents .

Synthesis and Evaluation

A series of studies have synthesized various oxadiazole derivatives and evaluated their biological activities. For example:

  • Antimicrobial Screening : A study synthesized several thiazole-substituted 1,3,4-oxadiazoles and found that many exhibited strong antibacterial and antifungal activities .
  • Anticancer Studies : Another investigation focused on 1,3,4-thiadiazole derivatives showed promising results against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . The synthesized compounds were compared against standard anticancer drugs like cisplatin.
  • Biological Characterization : In a comprehensive study involving structural characterization using FTIR and NMR spectroscopy, compounds with similar structures were screened for antidiabetic and anti-inflammatory activities alongside their anticancer properties .

Q & A

Synthesis Optimization

Q: What methodological strategies can improve the synthesis yield and purity of (E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole? A: Key steps include optimizing the sulfonation reaction using sodium monochloroacetate in aqueous medium (pH 7–8) under reflux, followed by acidification with acetic acid to precipitate the product . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol enhances purity. Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for thiol-to-sulfonyl chloride) can improve yields .

Structural Confirmation

Q: What advanced techniques are critical for confirming the stereochemistry and structural integrity of this compound? A: Use a combination of:

  • X-ray crystallography (SHELX suite for refinement and ORTEP-3 for graphical representation ).
  • DFT calculations to compare theoretical and experimental NMR/IR spectra, particularly for verifying the (E)-configuration of the styryl group .
  • High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, NOESY) to resolve overlapping signals from the azetidine and thiophene moieties .

Reactivity and Functionalization

Q: How does the 1,2,4-oxadiazole ring influence reactivity in electrophilic or nucleophilic conditions? A: The oxadiazole’s electron-deficient nature facilitates nucleophilic substitution at the 5-position. For example, triflic acid (TfOH) induces regioselective hydroarylation of acetylene derivatives, forming vinyl triflates . The sulfonyl group enhances stability under acidic conditions but may undergo hydrolysis in strong bases (e.g., NaOH > 2M) .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate anticancer potential, given structural analogs? A: Prioritize:

  • Caspase-3/7 activation assays to screen for apoptosis induction .
  • Cell cycle analysis (flow cytometry) to detect G1-phase arrest in cancer lines like T47D .
  • Molecular docking against targets such as TIP47 (insulin-like growth factor II receptor-binding protein) to predict binding affinity .

Computational Modeling

Q: How can DFT calculations guide the study of electronic properties and reaction mechanisms? A: Perform:

  • HOMO-LUMO analysis to predict charge distribution and reactivity sites (e.g., sulfonyl group as an electron sink) .
  • Transition state modeling for sulfonation steps to identify rate-limiting barriers (B3LYP/6-31G* basis set) .
  • Molecular dynamics simulations to assess stability in biological membranes .

Crystallographic Challenges

Q: What challenges arise in crystallizing sulfonyl-containing heterocycles, and how are they resolved? A: Common issues include:

  • Disorder in the sulfonyl group : Mitigate by slow evaporation from DMSO/water (1:3) at 4°C .
  • Twinned crystals : Use SHELXL’s TWIN command for refinement .
  • Weak diffraction : Employ synchrotron radiation for small crystals (<0.1 mm) .

Derivative Synthesis for SAR Studies

Q: What strategies enable the synthesis of S-alkyl/aryl derivatives to explore SAR? A:

  • S-Alkylation : React the triazole-thiol intermediate with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ .
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores .
  • Sulfonamide formation : Couple with aryl sulfonyl chlorides in dichloromethane (0°C to RT) .

Mechanistic Insights

Q: What mechanistic details are critical in the sulfonation step of the azetidine moiety? A: The reaction proceeds via a two-step process:

Nucleophilic attack by the azetidine nitrogen on the sulfonyl chloride, forming a sulfamate intermediate.

Elimination of HCl under basic conditions (e.g., NaHCO₃), stabilized by the electron-withdrawing oxadiazole ring . Kinetic studies (¹H NMR monitoring) suggest pseudo-first-order dependence on sulfonyl chloride concentration .

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